Cas no 62035-97-6 (5-biphenyl-4-yl-1,3,4-oxadiazol-2-amine)
5-biphenyl-4-yl-1,3,4-oxadiazol-2-amine Chemical and Physical Properties
Names and Identifiers
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- 1,3,4-Oxadiazol-2-amine, 5-[1,1'-biphenyl]-4-yl-
- 5-(4-phenylphenyl)-1,3,4-oxadiazol-2-amine
- 5-biphenyl-4-yl-1,3,4-oxadiazol-2-amine
- F2145-0173
- AKOS015957883
- SY249408
- MFCD16652957
- CS-0269814
- 5-{[1,1'-biphenyl]-4-yl}-1,3,4-oxadiazol-2-amine
- 5-(4-Biphenylyl)-1,3,4-oxadiazol-2-amine
- AC6482
- 62035-97-6
- EN300-236703
- DTXSID10489322
- 5-([1,1'-biphenyl]-4-yl)-1,3,4-oxadiazol-2(3h)-imine
- 5-([1,1'-Biphenyl]-4-yl)-1,3,4-oxadiazol-2-amine
-
- MDL: MFCD16652957
- Inchi: 1S/C14H11N3O/c15-14-17-16-13(18-14)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H2,15,17)
- InChI Key: LSVVDJZSJUIFHI-UHFFFAOYSA-N
- SMILES: O1C(N)=NN=C1C1C=CC(=CC=1)C1C=CC=CC=1
Computed Properties
- Exact Mass: 237.09033
- Monoisotopic Mass: 237.090211983g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 260
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 64.9Ų
Experimental Properties
- PSA: 64.94
5-biphenyl-4-yl-1,3,4-oxadiazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY249408-5g |
5-(4-Biphenylyl)-1,3,4-oxadiazol-2-amine |
62035-97-6 | ≥95% | 5g |
¥5050.00 | 2025-04-13 | |
| TRC | B263541-100mg |
5-biphenyl-4-yl-1,3,4-oxadiazol-2-amine |
62035-97-6 | 100mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B263541-500mg |
5-biphenyl-4-yl-1,3,4-oxadiazol-2-amine |
62035-97-6 | 500mg |
$ 340.00 | 2022-06-07 | ||
| TRC | B263541-1g |
5-biphenyl-4-yl-1,3,4-oxadiazol-2-amine |
62035-97-6 | 1g |
$ 550.00 | 2022-06-07 | ||
| eNovation Chemicals LLC | D779164-5g |
5-(4-Biphenylyl)-1,3,4-oxadiazol-2-amine |
62035-97-6 | 95% | 5g |
$650 | 2024-07-20 | |
| Enamine | EN300-236703-0.05g |
5-(4-phenylphenyl)-1,3,4-oxadiazol-2-amine |
62035-97-6 | 95% | 0.05g |
$612.0 | 2024-06-19 | |
| Enamine | EN300-236703-0.1g |
5-(4-phenylphenyl)-1,3,4-oxadiazol-2-amine |
62035-97-6 | 95% | 0.1g |
$640.0 | 2024-06-19 | |
| Enamine | EN300-236703-0.25g |
5-(4-phenylphenyl)-1,3,4-oxadiazol-2-amine |
62035-97-6 | 95% | 0.25g |
$670.0 | 2024-06-19 | |
| Enamine | EN300-236703-0.5g |
5-(4-phenylphenyl)-1,3,4-oxadiazol-2-amine |
62035-97-6 | 95% | 0.5g |
$699.0 | 2024-06-19 | |
| Enamine | EN300-236703-1.0g |
5-(4-phenylphenyl)-1,3,4-oxadiazol-2-amine |
62035-97-6 | 95% | 1.0g |
$728.0 | 2024-06-19 |
5-biphenyl-4-yl-1,3,4-oxadiazol-2-amine Suppliers
5-biphenyl-4-yl-1,3,4-oxadiazol-2-amine Related Literature
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on 5-biphenyl-4-yl-1,3,4-oxadiazol-2-amine
5-Biphenyl-4-yl-1,3,4-oxadiazol-2-amine (CAS No. 62035-97-6): A Versatile Heterocyclic Compound with Broad Applications
The compound 5-biphenyl-4-yl-1,3,4-oxadiazol-2-amine (CAS No. 62035-97-6) is a heterocyclic molecule featuring a 1,3,4-oxadiazole core linked to a biphenyl moiety. This unique structure endows it with remarkable chemical properties, making it a subject of interest in pharmaceutical research, material science, and agrochemical development. Its molecular formula and structural features have been extensively studied to explore its potential in diverse applications.
In recent years, the demand for heterocyclic compounds like 5-biphenyl-4-yl-1,3,4-oxadiazol-2-amine has surged due to their role in drug discovery. Researchers are particularly intrigued by its bioactive potential, as the 1,3,4-oxadiazole ring is known to exhibit antimicrobial, anti-inflammatory, and anticancer activities. This aligns with the growing focus on targeted therapies and small-molecule inhibitors in modern medicine.
Beyond pharmaceuticals, CAS 62035-97-6 has garnered attention in material science. Its biphenyl group contributes to enhanced thermal stability and optical properties, making it a candidate for organic light-emitting diodes (OLEDs) and photovoltaic materials. With the rise of green energy solutions, such compounds are being explored for their sustainability and efficiency in energy conversion.
The synthesis of 5-biphenyl-4-yl-1,3,4-oxadiazol-2-amine typically involves cyclization reactions of hydrazide derivatives, a process optimized for high yield and purity. Analytical techniques like NMR spectroscopy and mass spectrometry are employed to confirm its structure, ensuring compliance with industrial standards. This rigorous characterization is critical for applications requiring precise molecular design.
In the context of user search trends, queries such as "1,3,4-oxadiazole derivatives uses" and "biphenyl compounds in drug design" reflect the compound's relevance. Additionally, questions like "How does 5-biphenyl-4-yl-1,3,4-oxadiazol-2-amine interact with biological targets?" highlight the need for detailed mechanistic studies. Addressing these topics enhances the compound's visibility in scientific databases and academic discussions.
Environmental and safety profiles of CAS 62035-97-6 are also under scrutiny, as industries prioritize eco-friendly chemicals. Its low toxicity and biodegradability (where applicable) are key selling points for regulatory approval. This aligns with global initiatives like green chemistry, which emphasize sustainable synthesis methods.
In summary, 5-biphenyl-4-yl-1,3,4-oxadiazol-2-amine represents a multifaceted compound with applications spanning medicine, materials, and agrochemicals. Its structural versatility and functional adaptability make it a valuable subject for ongoing research. As scientific inquiries evolve, this compound is poised to play a pivotal role in addressing emerging challenges in healthcare and technology.
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